An In-depth Technical Guide to 3-Hydroxy-3-methyl-4-phenylbutan-2-one
An In-depth Technical Guide to 3-Hydroxy-3-methyl-4-phenylbutan-2-one
Introduction
3-Hydroxy-3-methyl-4-phenylbutan-2-one is a tertiary alpha-hydroxy ketone.[1] This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the vicinal hydroxyl and carbonyl functional groups. The presence of a chiral center at the tertiary carbon bearing the hydroxyl group also makes it a valuable target in stereoselective synthesis. This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3-Hydroxy-3-methyl-4-phenylbutan-2-one, designed for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data with established principles of organic chemistry to offer a robust technical resource.
Physicochemical Properties
Precise experimental data for 3-Hydroxy-3-methyl-4-phenylbutan-2-one is not extensively reported in the literature. However, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below and are sourced from reputable chemical databases.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[1] |
| pKa (Strongest Acidic) | 13.33 | Human Metabolome Database[2] |
| pKa (Strongest Basic) | -3.5 | Human Metabolome Database[2] |
Note: These values are computationally derived and should be used as estimations pending experimental verification.
Synthesis of 3-Hydroxy-3-methyl-4-phenylbutan-2-one
The synthesis of tertiary α-hydroxy ketones like 3-Hydroxy-3-methyl-4-phenylbutan-2-one can be approached through several established synthetic strategies. Two plausible and illustrative methods are detailed below.
Grignard Reaction with an α-Diketone
A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, the addition of a benzylmagnesium halide to the electrophilic carbonyl carbon of 2,3-butanedione (diacetyl) would yield the target molecule.
Experimental Protocol: Grignard Synthesis
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Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). The flask is charged with anhydrous diethyl ether or THF. A solution of benzyl chloride (1.0 eq) in anhydrous ether is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine or by sonication.[3]
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Grignard Reaction: The freshly prepared benzylmagnesium chloride solution is cooled to 0 °C. A solution of 2,3-butanedione (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Hydroxy-3-methyl-4-phenylbutan-2-one.
Caption: Grignard reaction pathway for the synthesis of the target compound.
α-Hydroxylation of a Ketone
Another viable approach is the direct α-hydroxylation of a ketone precursor, 3-methyl-4-phenylbutan-2-one. This can be achieved using various oxidizing agents, often involving the formation of an enolate intermediate.
Experimental Protocol: α-Hydroxylation
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Enolate Formation: To a solution of 3-methyl-4-phenylbutan-2-one (1.0 eq) in an anhydrous aprotic solvent such as THF at -78 °C under a nitrogen atmosphere, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.
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Oxidation: A solution of an electrophilic oxygen source, such as a (camphorsulfonyl)oxaziridine (1.2 eq), in THF is then added to the enolate solution at -78 °C.[4] The reaction is stirred for several hours while being allowed to warm slowly to room temperature.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield 3-Hydroxy-3-methyl-4-phenylbutan-2-one.
Caption: α-Hydroxylation pathway for the synthesis of the target compound.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.
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Methylene Protons (-CH₂-): A pair of diastereotopic protons adjacent to the phenyl group and the quaternary carbon, likely appearing as two distinct signals or a complex multiplet around δ 2.8-3.2 ppm, integrating to 2 protons.
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Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1-2.3 ppm, integrating to 3 protons.
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Methyl Protons (-C(OH)CH₃): A singlet around δ 1.2-1.4 ppm, integrating to 3 protons.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 2.0-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 210-215 ppm.
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Aromatic Carbons: Several signals in the range of δ 125-140 ppm.
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Quaternary Carbon (-C(OH)-): A signal around δ 75-80 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
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Acetyl Methyl Carbon (-COCH₃): A signal around δ 25-30 ppm.
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Methyl Carbon (-C(OH)CH₃): A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, corresponding to the ketone carbonyl group.
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C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Medium to strong bands just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve:
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α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to fragment ions such as [CH₃CO]⁺ (m/z = 43) and [C₁₀H₁₁O]⁺ (m/z = 135).
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Loss of Water: Dehydration from the molecular ion, resulting in a peak at m/z = 160.
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Benzylic Cleavage: Fragmentation at the benzylic position, leading to the formation of the benzyl cation [C₇H₇]⁺ (m/z = 91).
Reactivity and Stability
3-Hydroxy-3-methyl-4-phenylbutan-2-one possesses two key reactive centers: the hydroxyl group and the carbonyl group. Its reactivity is characteristic of α-hydroxy ketones.
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Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon.
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Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would result in the formation of 3-methyl-4-phenylbutane-2,3-diol.
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Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.
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α-Ketol Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangement.[5] For this particular molecule, this could potentially involve migration of the benzyl group or the methyl group, leading to isomeric products. The stability of the potential carbocation intermediates would influence the migratory aptitude of these groups.[5]
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Stability: The compound is expected to be relatively stable under neutral conditions. Strong acidic or basic conditions, as well as high temperatures, may promote dehydration or rearrangement reactions.
Potential Applications
While specific applications for 3-Hydroxy-3-methyl-4-phenylbutan-2-one are not widely documented, its structural motifs suggest potential utility in several areas of chemical research:
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Pharmaceutical Synthesis: The α-hydroxy ketone functionality is a key pharmacophore in various biologically active molecules. This compound could serve as a chiral building block for the synthesis of more complex drug candidates.
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Flavor and Fragrance Industry: Structurally related phenylbutanones are known for their pleasant aromas.[2] Further investigation may reveal interesting organoleptic properties for this compound.
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Asymmetric Catalysis: The chiral diol that can be derived from this molecule could potentially be used as a chiral ligand in asymmetric catalysis.
Conclusion
3-Hydroxy-3-methyl-4-phenylbutan-2-one is a molecule with interesting structural features that suggest a range of potential chemical transformations and applications. Although detailed experimental data is currently limited, this guide provides a solid foundation for researchers by combining predicted properties with established chemical principles. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in various scientific disciplines.
References
- Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Reagent-controlled asymmetric oxidation of tri- and tetrasubstituted ketone enolate anions. Journal of the American Chemical Society, 112(18), 6679–6690.
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PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved from [Link]
- Maruoka, K., & Kano, T. (2007). The asymmetric direct aldol reaction using a chiral phase-transfer catalyst.
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Wikipedia. (2023). α-Ketol rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method.
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PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336). Retrieved from [Link]
